8-Methyl-3,8-diazabicyclo[3.2.1]octane, also known as azatropane [], is a bicyclic organic compound classified as a bridged diazabicycloalkane. It serves as a crucial building block in synthesizing various compounds, especially those with potential pharmacological activities [, , ]. It acts as a scaffold in medicinal chemistry, allowing researchers to explore structure-activity relationships by modifying its core structure with diverse substituents [, ].
8-Methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound with significant relevance in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 126.2 g/mol. This compound is known for its structural similarity to tropane alkaloids, which are essential in various biological processes and pharmacological applications. The compound is often utilized in research settings due to its potential interactions with biological receptors and enzymes, influencing cellular functions and biochemical pathways .
8-Methyl-3,8-diazabicyclo[3.2.1]octane falls under the category of bicyclic amines and is classified as a diazabicyclo compound. It is structurally related to tropane alkaloids, which are known for their diverse biological activities, including analgesic and anti-inflammatory effects.
The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane has been optimized through various methods, primarily utilizing pyroglutamic acid as the starting material. One notable approach involves amide activation to enhance the efficiency of the synthesis process .
A simple and efficient synthesis method described in the literature outlines the following steps:
The molecular structure of 8-Methyl-3,8-diazabicyclo[3.2.1]octane features a bicyclic framework consisting of two nitrogen atoms integrated into a seven-membered ring system. The specific arrangement contributes to its unique chemical properties and biological activities.
8-Methyl-3,8-diazabicyclo[3.2.1]octane can participate in various chemical reactions typical of bicyclic amines:
The reactivity of 8-Methyl-3,8-diazabicyclo[3.2.1]octane can be influenced by substituents on the nitrogen atoms or adjacent carbon atoms, which can alter its interaction with biological targets .
The mechanism of action for 8-Methyl-3,8-diazabicyclo[3.2.1]octane primarily involves its interaction with various neurotransmitter receptors, particularly opioid receptors such as mu and delta types.
Research indicates that compounds within this structural family can modulate pain perception and mood by influencing intracellular signaling pathways associated with these receptors . The specific biochemical pathways affected include:
8-Methyl-3,8-diazabicyclo[3.2.1]octane typically exhibits:
Key chemical properties include:
Relevant data from studies indicate that these properties influence its bioavailability and efficacy in medicinal applications .
8-Methyl-3,8-diazabicyclo[3.2.1]octane has several applications in scientific research:
This compound serves as a valuable tool in drug discovery and development due to its structural characteristics and biological activity potential .
8-Methyl-3,8-diazabicyclo[3.2.1]octane (CAS RN: 1379205-21-6 for hydrochloride salt) represents a structurally distinct bridged bicyclic compound. Its IUPAC name systematically defines the ring fusion: the "[3.2.1]" notation specifies two bridging atoms between bridgehead atoms, with the "3,8-diaza" prefix indicating nitrogen atoms at positions 3 and 8. The "8-methyl" denotes a N-methyl substitution at one nitrogen. This architecture classifies it as a tropane alkaloid analogue, where a methylene group in classical tropanes (e.g., cocaine) is replaced by a nitrogen atom, yielding the "azatropane" core [2] [5]. Its molecular formula is C₇H₁₄N₂ for the free base, with the dihydrochloride salt (CAS RN: 17783-50-5) having the formula C₇H₁₆Cl₂N₂. Key synonyms include "3-Azatropane" and "8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride" [3] [4] [8].
The synthesis and exploration of this scaffold emerged from efforts to develop novel bioactive molecules with improved selectivity. Early synthetic routes were complex and low-yielding, limiting accessibility. A pivotal advancement occurred in 2007 when Singh et al. reported a practical synthesis from pyroglutamic acid, an inexpensive chiral starting material. This route, published in Tetrahedron Letters, featured a nitroenamine reduction-cyclization as the key step, achieving a 77% yield of the free base [2] [5]. The dihydrochloride salt form (CAS: 17783-50-5) was subsequently developed to enhance stability and solubility for commercial and research applications [4] [8]. Prior foundational work includes U.S. Patent US3947445 (1976) by Henry and Sturm, which explored related diazabicyclic structures for medicinal applications [5].
This scaffold exemplifies the synergy between synthetic methodology development and targeted drug discovery. Its significance stems from:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1